molecular formula C11H11NaO6 B12643990 Sodium (2,3-dihydroxypropyl) phthalate CAS No. 24066-77-1

Sodium (2,3-dihydroxypropyl) phthalate

Cat. No.: B12643990
CAS No.: 24066-77-1
M. Wt: 262.19 g/mol
InChI Key: NUAKIGIJWXBIBL-UHFFFAOYSA-M
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Description

Sodium (2,3-dihydroxypropyl) phthalate, also known as phthalic acid 1-(2,3-dihydroxypropyl)2-sodium salt, is a chemical compound with the molecular formula C11H13NaO6 and a molecular weight of 264.21 g/mol . This compound is a derivative of phthalic acid and is characterized by the presence of a sodium ion and a 2,3-dihydroxypropyl group attached to the phthalate backbone. It is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2,3-dihydroxypropyl) phthalate typically involves the esterification of phthalic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: 80-100°C

    Reaction Time: 4-6 hours

The reaction can be represented as follows:

Phthalic Acid+2,3-Dihydroxypropyl AlcoholCatalystSodium (2,3-dihydroxypropyl) phthalate+Water\text{Phthalic Acid} + \text{2,3-Dihydroxypropyl Alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Phthalic Acid+2,3-Dihydroxypropyl AlcoholCatalyst​Sodium (2,3-dihydroxypropyl) phthalate+Water

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with continuous stirring to ensure proper mixing of reactants. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium (2,3-dihydroxypropyl) phthalate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Ion-exchange resins or solutions of other metal salts.

Major Products Formed

Scientific Research Applications

Sodium (2,3-dihydroxypropyl) phthalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium (2,3-dihydroxypropyl) phthalate involves its interaction with various molecular targets and pathways. It is known to:

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phthalate (DMP)
  • Diethyl phthalate (DEP)
  • Dibutyl phthalate (DBP)
  • Di(2-ethylhexyl) phthalate (DEHP)

Comparison

Sodium (2,3-dihydroxypropyl) phthalate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts distinct chemical properties compared to other phthalates. This group enhances its solubility in water and its reactivity in various chemical reactions. Additionally, the sodium ion makes it more suitable for applications requiring ionic compounds, such as in ion-exchange processes and certain industrial applications .

Properties

CAS No.

24066-77-1

Molecular Formula

C11H11NaO6

Molecular Weight

262.19 g/mol

IUPAC Name

sodium;2-(2,3-dihydroxypropoxycarbonyl)benzoate

InChI

InChI=1S/C11H12O6.Na/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15;/h1-4,7,12-13H,5-6H2,(H,14,15);/q;+1/p-1

InChI Key

NUAKIGIJWXBIBL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC(CO)O.[Na+]

Origin of Product

United States

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